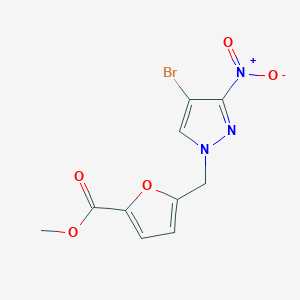
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid
Descripción general
Descripción
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid is an organic compound with the molecular formula C16H17NO3. It is characterized by the presence of a hydroxyl group and a carboxylic acid group attached to a nicotinic acid core, with a tert-butylphenyl substituent at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid typically involves the reaction of 4-tert-butylphenylboronic acid with 2-chloronicotinic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-oxo-5-(4-T-butylphenyl)nicotinic acid.
Reduction: Formation of 2-hydroxy-5-(4-T-butylphenyl)nicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The tert-butylphenyl group enhances the compound’s hydrophobic interactions, potentially increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Hydroxy-5-phenyl nicotinic acid: Lacks the tert-butyl group, resulting in different hydrophobic interactions.
2-Hydroxy-5-(4-methylphenyl)nicotinic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
2-Hydroxy-5-(4-ethylphenyl)nicotinic acid: Contains an ethyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness: The presence of the tert-butyl group in 2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid provides unique steric and hydrophobic properties, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWJRKPPMRSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687741 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-88-4 | |
| Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)



![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)






![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)
![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
